Methyl 2-chlorobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Methyl 2-chlorobutanoate can potentially serve as a building block in organic synthesis for the preparation of more complex molecules. The presence of the ester group and the chlorine functionality offer reactive sites for various coupling reactions PubChem, Methyl 2-chlorobutanoate: .

Study of chlorination reactions

Methyl 2-chlorobutanoate might be used as a substrate in studies investigating the mechanisms and regioselectivity of chlorination reactions. The position of the chlorine atom at the second carbon (2-chloro) can provide insights into the reaction pathway ScienceDirect, Chlorination Reactions.

Biomedical research (の可能性)(kanosei no)

There is a possibility that Methyl 2-chlorobutanoate could be explored in biomedical research due to the presence of the ester group, a common functional group found in many biologically active molecules. However, further studies are needed to determine its potential bioactivity or applications in drug discovery.

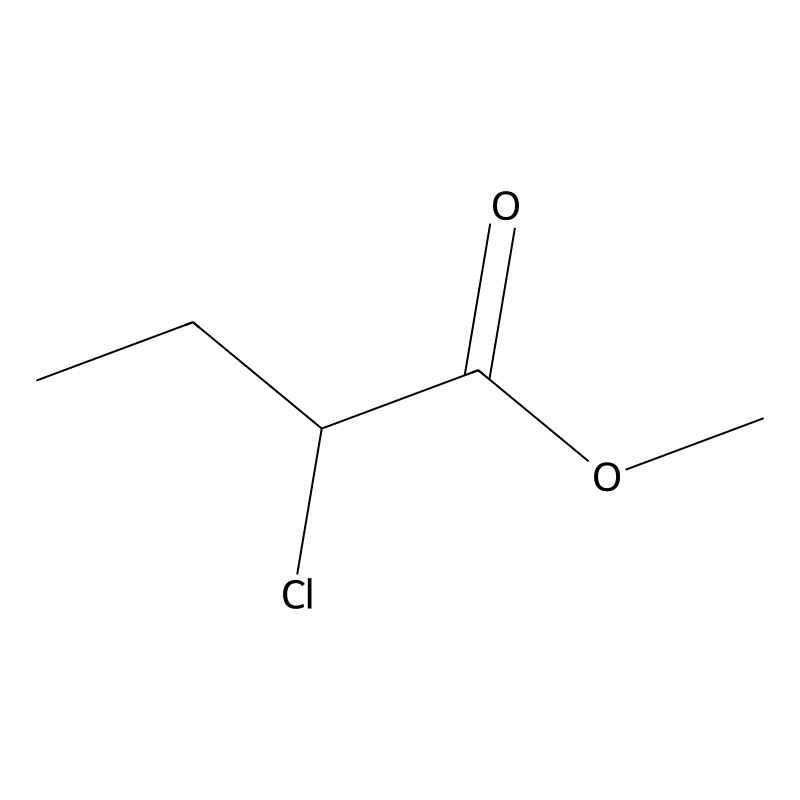

Methyl 2-chlorobutanoate is an organic compound classified as an ester, with the chemical formula . It consists of a butanoic acid derivative where a chlorine atom is substituted at the second carbon position and a methyl group is attached to the carboxylate. This compound is characterized by its unique structure, which influences its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives. For example, treatment with sodium hydroxide can yield 2-hydroxybutanoate.

- Esterification: It can undergo esterification reactions with alcohols to produce larger esters.

- Enzymatic Reactions: Methyl 2-chlorobutanoate has been studied for its enzymatic hydrolysis, showing potential for biocatalytic applications using lipases from various microorganisms .

Research indicates that methyl 2-chlorobutanoate exhibits biological activity, particularly in terms of its interaction with enzymes. Studies have shown that it can be hydrolyzed by lipases, which suggests potential applications in biocatalysis and organic synthesis. The compound's enantiomers may also possess different biological properties, making it of interest in pharmaceutical research .

Several methods exist for synthesizing methyl 2-chlorobutanoate:

- Direct Chlorination: This involves chlorinating butanoic acid or its derivatives in the presence of reagents like phosphorus trichloride or thionyl chloride.

- Esterification: Methyl 2-chlorobutanoate can be synthesized by reacting butanoic acid with methanol under acidic conditions, followed by chlorination at the second carbon position.

- Biocatalytic Methods: Recent studies have demonstrated the use of lipases from microorganisms to synthesize methyl 2-chlorobutanoate with high enantiomeric excess, showcasing a greener approach to synthesis .

Methyl 2-chlorobutanoate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring Agents: Due to its ester nature, it may be used in the food industry for flavoring.

- Biocatalysis: Its enzymatic properties make it suitable for use in biotransformations and green chemistry applications.

Interaction studies on methyl 2-chlorobutanoate have focused on its enzymatic hydrolysis and substitution reactions. Research indicates that metal ions can affect the enzymatic activity during hydrolysis, influencing reaction rates and product yields . Additionally, studies have shown that varying conditions during enzymatic reactions can significantly impact the enantiomeric excess achieved .

Methyl 2-chlorobutanoate shares structural similarities with several other compounds. Here are some comparable compounds along with unique characteristics:

Methyl 2-chlorobutanoate stands out due to its specific chlorine substitution pattern and resultant reactivity profile, making it particularly valuable for targeted synthetic applications.

Molecular Formula and IUPAC Nomenclature

Methyl 2-chlorobutanoate is an ester with the molecular formula C₅H₉ClO₂. Its systematic IUPAC name derives from the parent acid, 2-chlorobutanoic acid, where the carboxylic acid group is esterified with methanol. The structure consists of a butanoate backbone (CH₂CHClCOO⁻) linked to a methyl group (CH₃) via an ester bond. This configuration places the chlorine atom at the α-carbon (C2) relative to the ester oxygen, a critical feature influencing reactivity and stereoelectronic properties.

Table 1: Structural and Nomenclatural Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₅H₉ClO₂ |

| IUPAC Name | Methyl 2-chlorobutanoate |

| CAS Registry Number | 26464-32-4 |

| SMILES Notation | CCC(C(=O)OC)Cl |

| InChI Key | BHQQXAOBIZQEGI-UHFFFAOYSA-N |

2D/3D Conformational Analysis

The 2D structure shows a four-carbon chain with a chlorine substituent on the second carbon and an ester group at the terminal position. The 3D conformation reveals a staggered arrangement of substituents around the C2-C3 bond, minimizing steric hindrance between the chlorine atom and the adjacent carbonyl group. Computational models indicate a preference for the anti conformation due to reduced electron repulsion between the chlorine and ester oxygen.

Key Conformational Features:

- Ester Group: Planar geometry around the carbonyl carbon (C=O).

- Chlorine Substituent: Positioned perpendicular to the ester oxygen to minimize dipole-dipole interactions.

- Methyl Group: Freely rotating around the ester oxygen, contributing to conformational flexibility.

Isotopic and Stereochemical Variants

Methyl 2-chlorobutanoate exists as a single enantiomer due to the absence of chiral centers. However, isotopic labeling (e.g., deuterium or carbon-13) at specific positions enables detailed mechanistic studies.

Table 2: Isotopic Variants

| Isotope | Position Labeled | Application |

|---|---|---|

| Deuterium (²H) | Methyl group | Kinetic isotope effect studies |

| Carbon-13 (¹³C) | C2 (α-carbon) | NMR-based reaction monitoring |

| Chlorine-37 (³⁷Cl) | C2 | Mass spectrometric analysis of degradation |

Synthesis Methods

Chemical Synthesis

The compound is typically synthesized via esterification of 2-chlorobutanoic acid with methanol under acid catalysis. Phosphorus-based catalysts (e.g., PCl₃) or sulfonic acids (e.g., H₂SO₄) facilitate the reaction, achieving yields exceeding 80% under reflux conditions.

Reaction Scheme:

$$ \text{CH}3\text{CHClCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{CHClCOOCH}3 + \text{H}_2\text{O} $$

Biocatalytic Synthesis

Enzymatic resolution using lipases (e.g., Acinetobacter sp. lipase) enables the production of enantiopure methyl 2-chlorobutanoate from racemic mixtures. This method achieves >95% enantiomeric excess (ee) for the (S)-enantiomer, which serves as a precursor to antiepileptic drugs like levetiracetam.

Table 3: Biocatalytic Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Substrate Concentration | 6% (w/v) | Maximizes enzymatic activity |

| pH | 7.0–8.0 | Maintains lipase stability |

| Temperature | 25–30°C | Balances reaction rate and selectivity |

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The α-chloro group undergoes nucleophilic displacement with agents such as hydroxide (SN2), amines, or alkoxides. For example, treatment with NaOH yields 2-hydroxybutanoic acid methyl ester, a precursor to γ-lactones.

Reaction Example:

$$ \text{CH}3\text{CHClCOOCH}3 + \text{OH}^- \rightarrow \text{CH}3\text{CH(OH)COOCH}3 + \text{Cl}^- $$

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) utilize the α-chloro group as a leaving entity. This enables the synthesis of aryl-substituted butanoates for pharmaceutical intermediates.

Research Advances

Stereoselective Hydrolysis

Lipases exhibit enantioselectivity toward methyl 2-chlorobutanoate, with Acinetobacter sp. zjutfet-1 favoring (S)-enantiomer formation. This biocatalytic approach reduces reliance on hazardous chemicals and enhances atom economy.

Table 4: Lipase-Catalyzed Resolution Efficiency

| Lipase Source | Substrate (w/v) | ee (%) | Yield (%) |

|---|---|---|---|

| Acinetobacter sp. | 6% | 95+ | 86 |

| Baker’s Yeast | 5% | 97 | 78 |

Computational Studies

Quantum mechanical calculations (DFT) predict that the chlorine atom’s electronegativity stabilizes the transition state during nucleophilic attacks, directing regioselectivity in substitution reactions.

Standard Enthalpy of Formation (ΔHf)

Computational studies have provided thermodynamic data for methyl 2-chlorobutanoate using various quantum chemical methods. The standard enthalpy of formation at 298.15 K has been calculated using different high-level theoretical approaches [1]:

- G2 method: ΔHf° = -491.3 kJ/mol

- G3 method: ΔHf° = -481.0 kJ/mol

- G4 method: ΔHf° = -473.8 kJ/mol

- CBS-QB3 method: ΔHf° = -486.4 kJ/mol

Additional computational data using the Joback group contribution method provides an estimated gas phase enthalpy of formation of ΔHf° = -412.35 kJ/mol [2]. These values demonstrate the substantial exothermic nature of the formation of this chlorinated ester from its constituent elements.

Standard Gibbs Free Energy of Formation (ΔGf)

The standard Gibbs free energy of formation has been calculated using multiple computational approaches [1]:

- G2 method: ΔGf° = -332.2 kJ/mol

- G3 method: ΔGf° = -321.9 kJ/mol

- G4 method: ΔGf° = -318.0 kJ/mol

- CBS-QB3 method: ΔGf° = -330.5 kJ/mol

The Joback estimation method provides a value of ΔGf° = -257.07 kJ/mol [2]. The negative values indicate that methyl 2-chlorobutanoate formation is thermodynamically favored under standard conditions.

Standard Entropy (S°)

Computational calculations have provided standard entropy values at 298.15 K using various theoretical methods [1]:

| Method | S° (J/mol·K) |

|---|---|

| G2 | 399.85 |

| G3 | 399.85 |

| G4 | 410.97 |

| CBS-QB3 | 410.83 |

| B3LYP/aug-cc-pVTZ | 405.44 |

| Scaled B3LYP/aug-cc-pVTZ | 401.65 |

The entropy values reflect the molecular complexity and conformational freedom of the compound, with the presence of both the ester functional group and the chlorine substituent contributing to the overall entropy.

Phase Behavior (Boiling Point, Density, Refractive Index)

Boiling Point

Experimental and calculated data for the boiling point of methyl 2-chlorobutanoate show good agreement:

The boiling point reflects the molecular weight of 136.58 g/mol and the polar nature of both the ester and carbon-chlorine bonds.

Density

The experimental density of methyl 2-chlorobutanoate at 25°C is 1.081 g/cm³ [3]. This relatively high density compared to non-halogenated esters is attributed to the presence of the chlorine atom, which significantly increases the molecular mass while only moderately increasing the molecular volume.

Critical Properties

Computational estimates using the Joback method provide additional phase behavior data [2]:

| Property | Value | Unit |

|---|---|---|

| Critical Temperature (Tc) | 617.43 | K |

| Critical Pressure (Pc) | 3538.87 | kPa |

| Critical Volume (Vc) | 0.383 | m³/kmol |

| Melting Point (estimated) | 233.19 | K |

Refractive Index

While specific refractive index data for methyl 2-chlorobutanoate was not found in the searched literature, related chlorobutane derivatives show refractive indices in the range of 1.40-1.44 [5], suggesting the ester would have a similar value due to the presence of both the carbonyl group and chlorine substituent.

Spectroscopic Signatures (IR, NMR, MS)

Infrared Spectroscopy

Methyl 2-chlorobutanoate exhibits characteristic infrared absorption bands that identify the key functional groups present in the molecule [6] [7] [8] [9] [10]:

Carbonyl (C=O) Stretch:

- Expected frequency: 1750-1735 cm⁻¹ (typical for saturated aliphatic esters) [8] [10]

- The ester carbonyl appears as a strong, sharp absorption due to the high dipole moment change during vibration

Carbon-Oxygen (C-O) Stretches:

Following the "Rule of Three" for esters, two distinct C-O stretching bands are observed [7]:

- Asymmetric C-C-O stretch: approximately 1200-1240 cm⁻¹ [7] [11]

- Symmetric O-C-C stretch: approximately 1100-1030 cm⁻¹ [7]

Carbon-Chlorine (C-Cl) Stretch:

- Expected frequency: 800-600 cm⁻¹ (strong intensity) [9] [10]

- The exact position depends on the molecular environment around the C-Cl bond [12]

Alkyl C-H Stretches:

- Saturated C-H stretches: 2950-2850 cm⁻¹ [9] [10]

- Methyl and methylene bending vibrations: 1465-1440 cm⁻¹ and 1390-1365 cm⁻¹ [9]

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy

Based on the molecular structure CCC(Cl)C(=O)OCH₃, the expected ¹H NMR spectrum would show the following characteristic signals [13] [14] [15] [16]:

Methyl Ester Protons (OCH₃):

- Chemical shift: 3.7-3.8 ppm (singlet, 3H) [13] [14] [15]

- Appears as a singlet due to no neighboring protons

Alpha-Chloro Proton (CHCl):

- Chemical shift: 3.0-4.0 ppm (quartet, 1H) [15] [17] [16]

- Deshielded by both chlorine and carbonyl groups

- Couples with adjacent CH₂ group

Methylene Protons (CH₂):

- Chemical shift: 1.8-2.5 ppm (multiplet, 2H) [14] [15]

- Alpha to carbonyl but beta to chlorine

- Complex splitting pattern due to coupling with both CHCl and CH₃

Terminal Methyl (CH₃):

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display five distinct carbon signals [18] [19] [20] [21]:

Carbonyl Carbon (C=O):

Methyl Ester Carbon (OCH₃):

Alpha-Chloro Carbon (CHCl):

- Chemical shift: 55-65 ppm

- Significantly deshielded by chlorine substitution

Methylene Carbon (CH₂):

Terminal Methyl Carbon (CH₃):

Mass Spectrometry

The mass spectrum of methyl 2-chlorobutanoate shows characteristic fragmentation patterns typical of chlorinated esters [6]:

Molecular Ion Peaks:

- m/z 136: [M]⁺- (for ³⁵Cl isotope)

- m/z 138: [M+2]⁺- (for ³⁷Cl isotope)

- Isotope pattern shows 3:1 ratio reflecting natural chlorine abundance

Key Fragment Ions:

Based on GC-MS data from PubChem [6]:

- m/z 108 (53.3% relative intensity): Loss of CO from molecular ion

- m/z 110 (17.8% relative intensity): ³⁷Cl isotope of m/z 108 fragment

- m/z 79 (13.2% relative intensity): Loss of methyl ester group

- m/z 59 (99.9% relative intensity, base peak): Likely COOCH₃⁺ acylium ion

- m/z 55 (13% relative intensity): Loss of chlorine and other fragments

Methyl 2-chlorobutanoate represents a significant chemical intermediate with applications spanning pharmaceutical synthesis, agrochemical production, and specialty chemical manufacturing [1] [2]. The compound's synthesis has evolved through multiple methodological approaches, each offering distinct advantages in terms of yield, selectivity, and environmental compatibility. This comprehensive examination focuses on the primary synthetic pathways that have been developed and optimized for both laboratory and industrial scale production.

Chemical Synthesis Methods

The chemical synthesis of methyl 2-chlorobutanoate encompasses several distinct methodological approaches, each characterized by specific reaction mechanisms, reagent requirements, and operational parameters. These methods can be broadly categorized into ring-opening esterification reactions, direct chlorination processes, and specialized catalytic transformations.

γ-Butyrolactone-Mediated Pathways (Patent CN106631777A)

The γ-butyrolactone-mediated synthesis pathway represents the most significant advancement in methyl 2-chlorobutanoate production, as documented in Chinese Patent CN106631777A [3] [4]. This method demonstrates exceptional efficiency through a one-pot ring-opening esterification reaction that simultaneously introduces both the chlorine substituent and the methyl ester functionality.

Reaction Mechanism and Procedure

The synthesis proceeds through a nucleophilic ring-opening mechanism wherein γ-butyrolactone undergoes attack by hydrogen chloride in the presence of methanol [3]. The reaction sequence involves initial protonation of the lactone carbonyl oxygen, followed by nucleophilic attack by chloride ion at the β-carbon position. Concurrent esterification with methanol yields the desired methyl 2-chlorobutanoate product.

The optimized reaction conditions require precise temperature control at -5°C to 0°C, which promotes equilibrium shift toward product formation while minimizing side reactions [3]. The reaction employs a molar ratio of γ-butyrolactone:methanol:hydrogen chloride of 1.0:1.5-2.0:1.8-2.5, with hydrogen chloride introduced in multiple additions to maintain saturation throughout the 24-32 hour reaction period [3].

Process Optimization and Yield Enhancement

The patent methodology incorporates several key innovations that significantly enhance both yield and process sustainability. The controlled addition of hydrogen chloride gas in three sequential portions maintains optimal reaction conditions while preventing excessive accumulation of unreacted reagents [3]. This approach achieves remarkable yields of 98.1-99.1% with product purities exceeding 99.0% [3].

A critical aspect of this methodology involves the recovery and recycling of both methanol and hydrogen chloride through vacuum rotary evaporation [3]. The evolved gases are absorbed in cold methanol at -5°C to 0°C, creating a hydrogen chloride-methanol solution that can be directly reused in subsequent reaction cycles [3]. This innovation substantially improves the atom economy and reduces environmental impact compared to conventional methods.

Comparative Advantages

The γ-butyrolactone pathway demonstrates superior performance metrics compared to alternative synthetic approaches. Unlike thionyl chloride-based methods that generate equimolar quantities of sulfur dioxide and hydrogen chloride as waste products, this methodology produces minimal byproducts [3]. The mild reaction conditions eliminate the need for high-pressure equipment required in traditional hydrogen chloride ring-opening reactions, reducing both capital investment and operational complexity [3].

Chlorination of Butanoic Acid Derivatives

Direct chlorination methodologies represent an alternative synthetic approach that involves the selective introduction of chlorine atoms into butanoic acid derivatives. These methods typically employ molecular chlorine or chlorinating agents under controlled conditions to achieve regioselective substitution at the α-position [5] [6].

Free-Radical Chlorination Mechanisms

Free-radical chlorination of butanoic acid derivatives proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps [6]. The reaction is typically initiated through thermal or photochemical generation of chlorine radicals, which abstract hydrogen atoms from the substrate to form carbon-centered radicals [6]. These intermediates subsequently react with molecular chlorine to regenerate chlorine radicals and form the chlorinated product.

The regioselectivity of chlorination reactions is influenced by both electronic and steric factors. The α-position adjacent to the carboxyl group exhibits enhanced reactivity due to stabilization of the resulting radical intermediate through delocalization with the carbonyl π-system [6]. Temperature control plays a crucial role in determining product distribution, with lower temperatures generally favoring selective α-chlorination over multiple substitution products [6].

Catalytic Chlorination Systems

Advanced chlorination methodologies employ heterogeneous catalysts to enhance both reaction rate and selectivity. Heteropolyacid catalysts have demonstrated particular effectiveness in promoting selective chlorination under mild reaction conditions [7]. These catalysts facilitate the generation of electrophilic chlorine species that react preferentially at activated carbon centers.

A notable example involves the use of silicotungstic acid as a catalyst for the chlorination of γ-butyrolactone with 20% hydrochloric acid [7]. This system achieves efficient ring-opening chlorination under atmospheric pressure and moderate temperatures, representing a safer alternative to high-pressure hydrogen chloride methods [7].

Oxidative Chlorination Approaches

Oxidative chlorination methodologies utilize combinations of chloride sources and oxidizing agents to generate active chlorinating species in situ [8]. Sodium chlorate in combination with hydrochloric acid represents one effective system for generating chlorine under controlled conditions [8]. This approach offers improved safety profiles compared to direct chlorine gas handling while maintaining high reaction efficiency.

The mechanism involves oxidation of chloride ions by the chlorate oxidant under acidic conditions, generating molecular chlorine that subsequently participates in the chlorination reaction [8]. The pH of the reaction medium critically influences the active chlorinating species, with strongly acidic conditions favoring molecular chlorine formation over hypochlorous acid [8].

Catalytic and Non-Catalytic Reaction Optimization

The optimization of methyl 2-chlorobutanoate synthesis encompasses both catalytic and non-catalytic approaches, each offering distinct advantages depending on the specific synthetic requirements and scale of operation.

Non-Catalytic Optimization Strategies

Non-catalytic synthetic approaches rely primarily on careful optimization of reaction conditions to maximize yield and selectivity [9] [10]. The γ-butyrolactone-mediated pathway exemplifies successful non-catalytic optimization through precise control of temperature, pressure, and reagent stoichiometry [3].

Temperature optimization studies demonstrate that lower reaction temperatures substantially improve conversion efficiency by shifting the thermodynamic equilibrium toward product formation [3]. The optimal temperature range of -5°C to 0°C represents a compromise between reaction rate and equilibrium position, achieving high yields while maintaining reasonable reaction times [3].

Pressure optimization reveals minimal impact of pressure variation at atmospheric conditions, indicating that the reaction proceeds efficiently without the need for specialized high-pressure equipment [3]. This finding significantly reduces both capital and operational costs compared to high-pressure alternatives [3].

Catalytic Enhancement Strategies

Catalytic approaches to methyl 2-chlorobutanoate synthesis focus on the development of selective catalysts that enhance reaction rates while maintaining high product selectivity [11] [12]. Metal chloride catalysts, particularly zinc chloride and aluminum chloride, have demonstrated effectiveness in promoting ring-opening reactions of lactones [3].

The selection of appropriate catalysts depends on multiple factors including substrate reactivity, desired selectivity, and operational constraints [12]. Heterogeneous catalysts offer particular advantages in terms of catalyst recovery and recycling, contributing to improved process economics [12].

Reaction Engineering Optimization

Modern optimization approaches incorporate advanced reaction engineering principles to maximize process efficiency [9] [10]. Multi-task learning algorithms have been successfully applied to accelerate the optimization of complex synthetic transformations, reducing the number of experiments required to identify optimal conditions [9].

Continuous flow microreactor technology represents another significant advancement in reaction optimization [13]. These systems offer superior heat and mass transfer characteristics compared to batch reactors, enabling more precise control of reaction conditions and improved product quality [13].

Process Intensification Approaches

Process intensification strategies focus on combining multiple unit operations to improve overall process efficiency [14]. The integration of reaction and separation operations through reactive distillation or membrane reactors can significantly reduce both capital and operational costs [14].

Solvent optimization studies reveal significant impacts on both reaction rate and product selectivity [12]. Aqueous-organic biphasic systems have demonstrated particular promise for biotransformation applications, providing enhanced substrate solubility while facilitating product recovery [11].

Quality Control and Analytical Optimization

Comprehensive quality control systems are essential for ensuring consistent product quality in optimized synthetic processes [15]. Advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provide real-time monitoring of reaction progress and product purity [15].

Statistical experimental design methodologies, including design of experiments and response surface methodology, enable systematic optimization of multiple process variables simultaneously [10]. These approaches identify optimal operating conditions while minimizing the number of experimental trials required [10].